molecular formula C21H30O3 B2554748 Phomopsidin CAS No. 199173-60-9

Phomopsidin

Cat. No. B2554748
CAS RN: 199173-60-9
M. Wt: 330.468
InChI Key: KNDPLJZJPQWOMQ-FDTXVGEPSA-N
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Description

Synthesis Analysis

The first total synthesis of (+)-phomopsidin was achieved via a diastereoselective transannular Diels-Alder (TADA) reaction . Key steps in the synthesis include diastereoselective ynone reduction with (-)-α-pinene and 9-BBN, macrocyclization by E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction, as well as carbometalation under Wipf’s conditions, followed by HWE reaction at low temperature to selectively construct the (E)-1-methylpropenyl and (1E,2E)-4-carboxy-1,3-butadienyl substituents .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Phomopsidin include a diastereoselective transannular Diels-Alder (TADA) reaction, ynone reduction, macrocyclization by E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction, and carbometalation .

Scientific Research Applications

1. Absolute Structure and Biosynthesis

Phomopsidin, a marine-derived fungal metabolite from Phomopsis sp., has been studied for its absolute configuration and biosynthetic pathway. The structure was determined as 6S, 7S, 8S, 11S, 12R, and 15R using the exciton chirality method. The biosynthetic study revealed its construction from nine acetates and three methyl groups derived from l-methionine (Kobayashi et al., 2003).

2. Anti-Microtubule Activity

Phomopsidin exhibits significant anti-microtubule activity. It was found to inhibit microtubule assembly with an IC50 of 5.7 μM, indicating its potential as a microtubule-targeting agent. This property was compared with its isomer MK8383 and related compounds, where phomopsidin showed notable efficacy (Kobayashi et al., 2003).

3. Synthetic Approaches

The first total synthesis of phomopsidin was achieved through a series of key steps including diastereoselective reduction and macrocyclization. This synthesis is significant for the study and potential therapeutic use of phomopsidin (Suzuki et al., 2004). Furthermore, an alternative synthetic approach for phomopsidin was developed, utilizing a highly stereoselective transannular Diels-Alder reaction, which contributed to the understanding of its chemical properties and potential applications (Hayashi et al., 2009).

4. Biological Activities and Potential Applications

Research on Phomopsis sp., the fungus from which phomopsidin is derived, has led to the isolation of various metabolites with biological activities. One such metabolite, phomopsidin, has shown antimicrobial and antifungal properties, highlighting its potential in pharmaceutical applications. The study of these metabolites contributes to the understanding of phomopsidin's bioactivity and potential therapeutic uses (Rukachaisirikul et al., 2008).

5. Phomopsidin as a Biocontrol Agent

Phomopsidin has been identified as a major secondary metabolite of Hypoxylon rubiginosum, an endophytic fungus, which shows promise as a biocontrol agent against ash dieback. The antifungal properties of phomopsidin, particularly its inhibition of beta-tubulin, make it a candidate for further development as a biocontrol agent in agricultural and environmental applications (Halecker et al., 2020).

properties

IUPAC Name

(2E,4E)-5-[(1S,2R,4aS,5S,8S,8aS)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17-,18-,20+,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDPLJZJPQWOMQ-FDTXVGEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2[C@H](CC[C@@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phomopsidin

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